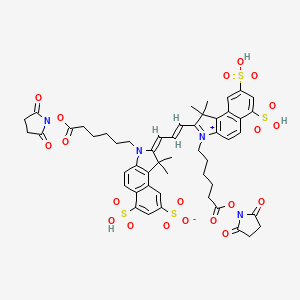
Cy3.5 dise(tetra so3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cy3.5 DiSE(tetra SO3) is a fluorescent dye commonly used in biological and chemical research. Its chemical formula is C51H54N4O20S4 , and its molecular weight is approximately 1171.25 g/mol . This compound belongs to the class of cyanine dyes, which exhibit strong fluorescence properties.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of Cy3.5 DiSE(tetra SO3) involves several steps. While specific details may vary, the general synthetic route includes the following:
- Starting Material : Begin with a suitable precursor molecule.
- Functionalization : Introduce the necessary functional groups (such as sulfonate groups) to enhance water solubility and reactivity.
- Condensation Reaction : Perform a condensation reaction to link the functionalized precursor with the cyanine core.
- Sulfonation : Introduce the tetrasulfonate groups (SO3) to obtain Cy3.5 DiSE(tetra SO3).
Industrial Production: Industrial production methods typically involve large-scale synthesis using optimized conditions. These methods ensure high yield and purity for commercial applications.
Analyse Chemischer Reaktionen
Cy3.5 DiSE(tetra SO3) undergoes various chemical reactions:
- Oxidation : It can be oxidized under appropriate conditions.
- Reduction : Reduction reactions are possible, altering its fluorescence properties.
- Substitution : The sulfonate groups make it amenable to substitution reactions. Common reagents include oxidizing agents (e.g., potassium dichromate), reducing agents (e.g., sodium borohydride), and acid/base catalysts.
Major products formed during reactions include modified versions of Cy3.5 DiSE(tetra SO3) with altered properties.
Wissenschaftliche Forschungsanwendungen
Cy3.5 DiSE(tetra SO3) finds applications in various fields:
- Fluorescent Labeling : Used to label biomolecules (proteins, nucleic acids) for imaging and tracking in live cells.
- DNA and RNA Detection : Enables sensitive detection of DNA and RNA sequences.
- Cellular Imaging : Visualizing cellular structures and processes.
- Protein-Protein Interactions : Studying protein interactions within cells.
- In Vivo Imaging : Used in animal studies to visualize tissues and organs.
Wirkmechanismus
The compound’s fluorescence arises from its extended conjugated system. Upon excitation, it emits light at a specific wavelength. Researchers use Cy3.5 DiSE(tetra SO3) to visualize cellular components and study dynamic processes.
Vergleich Mit ähnlichen Verbindungen
Cy3.5 DiSE(tetra SO3) stands out due to its unique combination of fluorescence properties, stability, and water solubility. Similar compounds include Cy3, Cy5, and Cy7, but each has distinct characteristics.
Eigenschaften
Molekularformel |
C51H54N4O20S4 |
|---|---|
Molekulargewicht |
1171.3 g/mol |
IUPAC-Name |
(2E)-3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(E)-3-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate |
InChI |
InChI=1S/C51H54N4O20S4/c1-50(2)40(52(24-9-5-7-14-46(60)74-54-42(56)20-21-43(54)57)36-18-16-32-34(48(36)50)26-30(76(62,63)64)28-38(32)78(68,69)70)12-11-13-41-51(3,4)49-35-27-31(77(65,66)67)29-39(79(71,72)73)33(35)17-19-37(49)53(41)25-10-6-8-15-47(61)75-55-44(58)22-23-45(55)59/h11-13,16-19,26-29H,5-10,14-15,20-25H2,1-4H3,(H3-,62,63,64,65,66,67,68,69,70,71,72,73) |
InChI-Schlüssel |
USIATRQVIRQFLY-UHFFFAOYSA-N |
Isomerische SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)ON4C(=O)CCC4=O)/C=C/C=C/5\C(C6=C(N5CCCCCC(=O)ON7C(=O)CCC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)O)S(=O)(=O)[O-])(C)C)C |
Kanonische SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)ON4C(=O)CCC4=O)C=CC=C5C(C6=C(N5CCCCCC(=O)ON7C(=O)CCC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)O)S(=O)(=O)[O-])(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




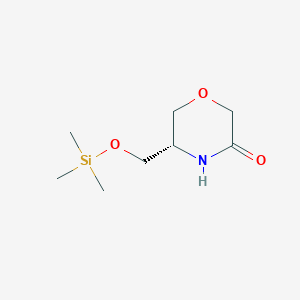
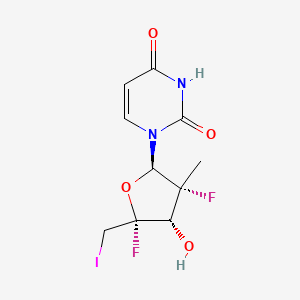

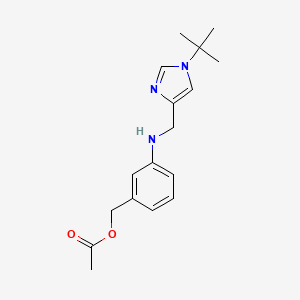

![5-Bromo-2-ethyl-7-methyl-1H-benzo[d]imidazole](/img/structure/B12949560.png)
![2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B12949561.png)

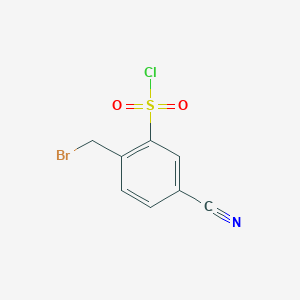

![1,4-Diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B12949593.png)

